2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946373-79-1
VCID: VC4302254
InChI: InChI=1S/C19H24FN3OS/c1-22-7-9-23(10-8-22)18(16-6-11-25-14-16)13-21-19(24)12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24)
SMILES: CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Molecular Formula: C19H24FN3OS
Molecular Weight: 361.48

2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

CAS No.: 946373-79-1

Cat. No.: VC4302254

Molecular Formula: C19H24FN3OS

Molecular Weight: 361.48

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide - 946373-79-1

Specification

CAS No. 946373-79-1
Molecular Formula C19H24FN3OS
Molecular Weight 361.48
IUPAC Name 2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide
Standard InChI InChI=1S/C19H24FN3OS/c1-22-7-9-23(10-8-22)18(16-6-11-25-14-16)13-21-19(24)12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24)
Standard InChI Key QQCNBDWDBIIJNF-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3

Introduction

The compound 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide represents a complex organic molecule of interest due to its potential biological and pharmacological applications. This article explores its chemical structure, synthesis, physicochemical properties, and potential uses based on available data.

General Synthesis Pathway

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide involves:

  • Step 1: Preparation of the fluorophenylacetamide precursor.

  • Step 2: Functionalization of the thiophene moiety.

  • Step 3: Coupling with a methyl-substituted piperazine derivative.

Characterization Techniques

Characterization is typically achieved through:

  • Nuclear Magnetic Resonance (NMR): Confirms the molecular structure by identifying distinct hydrogen and carbon environments.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Infrared Spectroscopy (IR): Detects functional groups such as amides and aromatic rings.

  • Elemental Analysis: Verifies the composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine.

Antimicrobial Potential

Compounds with similar structures have demonstrated antimicrobial activity by targeting bacterial enzymes or membranes . The fluorophenyl group enhances membrane permeability, while the piperazine moiety may interact with microbial receptors.

Drug Development Potential

The compound's structural features suggest it could serve as a scaffold for:

  • Antiviral agents targeting specific viral enzymes .

  • Central nervous system (CNS) drugs due to piperazine's known activity in neuropharmacology .

Safety and Toxicity

Preliminary data on related compounds indicate potential hazards such as:

  • Skin and eye irritation.

  • Acute toxicity via oral or dermal exposure .
    Further toxicological studies are required to assess its safety profile comprehensively.

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